2-(Phenylsulfonimidoyl)aniline
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Overview
Description
2-(Phenylsulfonimidoyl)aniline is an organic compound characterized by the presence of a phenylsulfonimidoyl group attached to an aniline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Phenylsulfonimidoyl)aniline typically involves the reaction of aniline with phenylsulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then heated to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling the reaction conditions is common in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 2-(Phenylsulfonimidoyl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonyl derivatives.
Reduction: Reduction reactions can convert the sulfonimidoyl group to a sulfonamide group.
Substitution: The aromatic ring in the compound can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic reagents like nitric acid for nitration, halogens for halogenation, and sulfuric acid for sulfonation
Major Products Formed:
Oxidation: Sulfonyl derivatives.
Reduction: Sulfonamide derivatives.
Substitution: Various substituted aniline derivatives depending on the electrophile used
Scientific Research Applications
2-(Phenylsulfonimidoyl)aniline has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals .
Mechanism of Action
The mechanism of action of 2-(Phenylsulfonimidoyl)aniline involves its interaction with specific molecular targets. The compound can act as a nucleophile, participating in various chemical reactions. In biological systems, it may interact with enzymes or receptors, modulating their activity and leading to specific physiological effects. The exact pathways and molecular targets are still under investigation, but studies suggest involvement in oxidative stress and inflammatory pathways .
Comparison with Similar Compounds
Aniline: A simpler aromatic amine with a similar structure but lacking the sulfonimidoyl group.
Sulfanilamide: Contains a sulfonamide group instead of a sulfonimidoyl group.
Phenylsulfonamide: Similar structure but with a sulfonamide group instead of a sulfonimidoyl group
Uniqueness: 2-(Phenylsulfonimidoyl)aniline is unique due to the presence of the sulfonimidoyl group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications .
Properties
CAS No. |
51076-24-5 |
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Molecular Formula |
C12H12N2OS |
Molecular Weight |
232.30 g/mol |
IUPAC Name |
2-(phenylsulfonimidoyl)aniline |
InChI |
InChI=1S/C12H12N2OS/c13-11-8-4-5-9-12(11)16(14,15)10-6-2-1-3-7-10/h1-9,14H,13H2 |
InChI Key |
VWDFSZHUTPNVRW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)S(=N)(=O)C2=CC=CC=C2N |
Origin of Product |
United States |
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